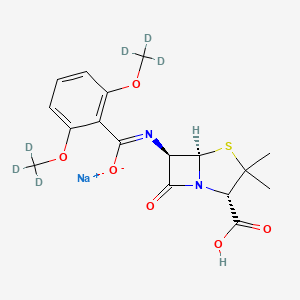
2-fluoro-N-(3-methoxypropyl)pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-N-(3-methoxypropyl)pyridin-4-amine is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity
準備方法
Synthetic Routes and Reaction Conditions
One common method is the use of Selectfluor®, a fluorinating agent, which facilitates the high-yield preparation of fluorinated pyridines . The reaction conditions often involve mild temperatures and the presence of a base to neutralize the by-products.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign reagents and solvents is also a key consideration in industrial settings.
化学反応の分析
Types of Reactions
2-Fluoro-N-(3-methoxypropyl)pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like halides and bases are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, which are valuable in pharmaceuticals and materials science.
科学的研究の応用
2-Fluoro-N-(3-methoxypropyl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its ability to interact with biological targets.
Agrochemicals: The compound is explored for its potential herbicidal activity.
Materials Science: It can be used in the synthesis of advanced materials with unique properties.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
作用機序
The mechanism of action of 2-fluoro-N-(3-methoxypropyl)pyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with applications in catalysis and materials science.
3-Fluoropyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
2-Fluoro-N-(3-methoxypropyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropyl group enhances its solubility and reactivity compared to other fluorinated pyridines.
特性
分子式 |
C9H13FN2O |
|---|---|
分子量 |
184.21 g/mol |
IUPAC名 |
2-fluoro-N-(3-methoxypropyl)pyridin-4-amine |
InChI |
InChI=1S/C9H13FN2O/c1-13-6-2-4-11-8-3-5-12-9(10)7-8/h3,5,7H,2,4,6H2,1H3,(H,11,12) |
InChIキー |
LITIMDCVWMQZOJ-UHFFFAOYSA-N |
正規SMILES |
COCCCNC1=CC(=NC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene](/img/structure/B13438779.png)
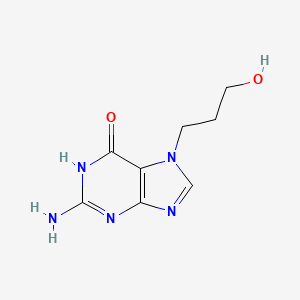
![[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)
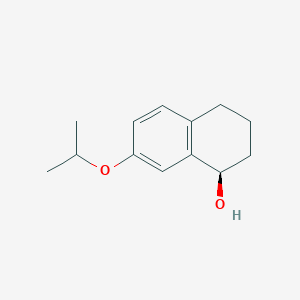

![2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)
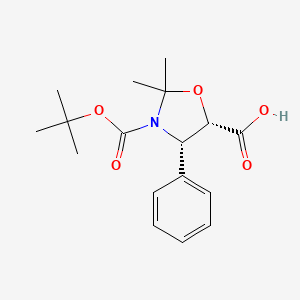
![4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13438811.png)
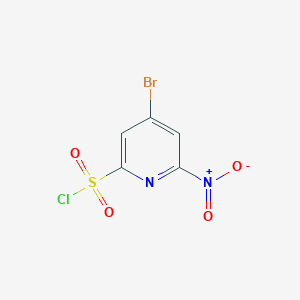
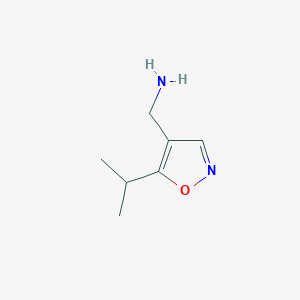
![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
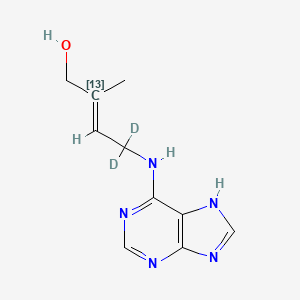
![N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir](/img/structure/B13438848.png)
